molecular formula C11H10FNO2 B6894293 methyl4-fluoro-5-methyl-1H-indole-2-carboxylate

methyl4-fluoro-5-methyl-1H-indole-2-carboxylate

Cat. No.: B6894293
M. Wt: 207.20 g/mol
InChI Key: KZJDHIIELSPQEQ-UHFFFAOYSA-N
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Description

Overview of the Indole (B1671886) Scaffold in Organic Chemistry and Materials Science

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic chemistry. news-medical.net This structural motif is prevalent in a vast array of natural products, including the essential amino acid tryptophan and derived biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. taylorandfrancis.comnih.gov Its unique electronic properties and the reactivity of its different positions make it a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs for conditions ranging from migraines to cancer. nih.govsciencedaily.com Beyond pharmaceuticals, indole derivatives are integral to materials science, where their photophysical properties are harnessed in the development of organic photoactuators, dyes, and organic semiconductors. news-medical.net

The Role of Halogenation and Alkylation in Modulating Indole Reactivity and Properties

The strategic placement of substituents onto the indole ring is a powerful tool for fine-tuning its chemical and physical properties. Halogenation, particularly fluorination, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by changing its electronic nature. The introduction of a fluorine atom is a common strategy in drug design to enhance pharmacokinetic profiles. diva-portal.org

Alkylation, the addition of an alkyl group such as methyl, also imparts critical changes. Methyl groups can influence the molecule's shape (steric effects) and its electronic properties through inductive effects. This can direct the reactivity of the indole ring in subsequent chemical reactions and affect how the molecule interacts with its biological environment. The combination of both halogen and alkyl groups on the indole scaffold allows for multi-faceted modulation of its characteristics.

Specific Research Focus: Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate as a Model System

Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate represents a fascinating model system for chemical research. The specific 4,5-disubstitution pattern on the benzene portion of the indole ring, combined with the carboxylate group at the 2-position of the pyrrole ring, creates a molecule with a unique combination of electronic and steric features.

4-Fluoro group: This electron-withdrawing group influences the electron density of the entire ring system, affecting the reactivity of the N-H bond and the C3 position.

5-Methyl group: This electron-donating group provides a counteracting electronic effect and introduces steric bulk, which can influence reaction selectivity at adjacent positions.

2-Carboxylate group: This group deactivates the pyrrole ring towards electrophilic substitution and provides a handle for further chemical transformations, such as amide bond formation.

Studying this molecule allows researchers to probe the interplay of these competing effects on the indole core's stability, reactivity, and potential applications as a synthetic building block.

Aims and Scope of Academic Research on Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate

While specific published studies on this compound are scarce, the aims of academic research on a molecule with this structure would logically focus on several key areas:

Development of Synthetic Methodologies: A primary goal would be to establish an efficient and regioselective synthesis. Classic methods like the Fischer or Leimgruber-Batcho indole syntheses could be adapted. wikipedia.orgthermofisher.comwikipedia.org For instance, a Fischer synthesis might involve the condensation of (3-fluoro-4-methylphenyl)hydrazine (B1333272) with methyl pyruvate (B1213749). thermofisher.comwikipedia.org Alternatively, a Leimgruber-Batcho approach could start from 4-fluoro-5-methyl-2-nitrotoluene. wikipedia.orgresearchgate.net The challenge lies in preparing the appropriately substituted starting materials and controlling the regiochemistry of the cyclization.

Chemical Characterization: A thorough characterization of the compound's properties would be essential. This includes detailed analysis of its spectroscopic data to confirm its structure and understand the electronic influence of its substituents.

Exploration of Reactivity: Research would investigate the reactivity of the indole N-H bond, the C3 position, and the functional groups. For example, studies might explore N-alkylation, C3-halogenation, or hydrolysis and amidation of the C2-ester.

Application as a Synthetic Intermediate: The compound serves as a valuable building block for constructing more complex, potentially biologically active molecules. The unique substitution pattern makes it an attractive precursor for novel analogues of known drugs or for creating entirely new chemical entities for screening libraries.

Hypothetical Research Data

Given the absence of published experimental data, the following tables represent predicted physicochemical properties and spectroscopic data for methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate. These predictions are based on the known effects of the individual substituents and data from structurally similar compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₁₀FNO₂
Molecular Weight207.20 g/mol
AppearanceOff-white to pale yellow solid
Melting Point~160-175 °C
SolubilitySoluble in organic solvents like DMSO, DMF, Ethyl Acetate

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.50br s-N-H
~7.20dJ ≈ 8.5H-6
~7.10dJ ≈ 8.5H-7
~7.05s-H-3
~3.95s--OCH₃
~2.30s--CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162.0C=O
~155.0 (d, J ≈ 245 Hz)C-4
~135.0C-7a
~128.0C-2
~125.0 (d, J ≈ 5 Hz)C-5
~124.0 (d, J ≈ 15 Hz)C-3a
~118.0 (d, J ≈ 5 Hz)C-6
~108.0 (d, J ≈ 20 Hz)C-7
~105.0C-3
~52.5-OCH₃
~15.0-CH₃

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-6-3-4-8-7(10(6)12)5-9(13-8)11(14)15-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJDHIIELSPQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Fluoro 5 Methyl 1h Indole 2 Carboxylate

Strategic Retrosynthetic Analysis and Key Disconnections

A thorough retrosynthetic analysis is crucial for devising efficient synthetic pathways to complex targets like methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate. The analysis involves strategically disconnecting the target molecule into simpler, commercially available, or easily accessible precursors.

Construction of the 1H-Indole Ring System with Fluorine and Methyl Substitution

The primary disconnection of the indole (B1671886) ring involves breaking the bonds that form the pyrrole (B145914) moiety fused to the benzene (B151609) ring. Two principal disconnections are considered:

C-N and C-C Bond Disconnection: This is the most common approach and forms the basis of many classical and modern indole syntheses. It typically involves breaking the N1-C2 and C3-C3a bonds. This strategy leads back to a substituted aniline (B41778) or phenylhydrazine (B124118) precursor, such as a derivative of 4-fluoro-5-methylaniline. The remaining atoms of the pyrrole ring are introduced via a second component, which must ultimately provide the C2 and C3 carbons.

Aryl C-N and C2-C3 Bond Disconnection: This alternative approach, often employed in transition-metal-catalyzed methods, involves severing the N1-C7a bond and the C2-C3 bond. This leads to precursors like a 2-halo-4-fluoro-5-methylaniline and a suitable alkyne, which will form the C2 and C3 atoms of the indole core.

The presence of both fluorine at C4 and a methyl group at C5 on the benzene ring must be incorporated into the aniline-based precursor from the outset, as late-stage introduction of these groups onto the indole nucleus can be challenging and may lack regioselectivity.

Introduction of the Carboxylate Ester Functionality at C2

The methyl carboxylate group at the C2 position is a key functional handle. Its introduction can be approached in two main ways during retrosynthesis:

Pre-functionalization Strategy: The most convergent approach involves incorporating the carboxylate group (or a precursor) into one of the key synthons before the indole ring is formed. For instance, in a Fischer indole synthesis, this would involve using methyl pyruvate (B1213749) or a related α-ketoester. thermofisher.com In a palladium-catalyzed cyclization, this would mean using an alkyne already bearing the methyl ester group, such as methyl propiolate.

Post-cyclization Functionalization: This less common strategy would involve forming the 4-fluoro-5-methyl-1H-indole core first, followed by selective C-H functionalization or metalation at the C2 position and subsequent carboxylation. While possible, this approach often suffers from issues with regioselectivity and may require protecting groups.

Combining these analyses, a logical retrosynthetic pathway would start with the disconnection of the C2-ester bond and the pyrrole ring bonds, leading back to precursors like 4-fluoro-5-methylaniline or its corresponding hydrazine (B178648) and a three-carbon carbonyl or alkyne synthon carrying the ester functionality.

Established and Emerging Synthetic Routes to Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate

A variety of synthetic methods can be adapted to construct the target molecule, ranging from century-old name reactions to modern transition-metal-catalyzed transformations.

Classical Indole Syntheses and Their Adaptation for Fluorinated Precursors

Classical methods remain relevant for indole synthesis, although they may require optimization to accommodate specifically substituted and potentially sensitive fluorinated precursors.

Fischer Indole Synthesis: This is one of the most widely used methods for indole synthesis, involving the acid-catalyzed cyclization of a phenylhydrazone. thermofisher.comwikipedia.org For the target molecule, the synthesis would begin with the condensation of (4-fluoro-5-methylphenyl)hydrazine with methyl pyruvate to form the corresponding hydrazone. Subsequent treatment with a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride) at elevated temperatures would induce a daneshyari.comdaneshyari.com-sigmatropic rearrangement and cyclization to yield the desired indole. wikipedia.org A key challenge can be controlling the regioselectivity of the cyclization with substituted phenylhydrazones, although the substitution pattern in this case is expected to favor the desired 4-fluoro-5-methyl isomer. nih.gov

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline. wikipedia.orgchemeurope.com To synthesize the target compound, 4-fluoro-5-methylaniline would be reacted with a reagent like methyl 3-bromo-2-oxopropanoate. The reaction typically requires harsh conditions, which can be a drawback. wikipedia.org However, modern modifications, including the use of microwave irradiation, have been developed to provide milder reaction conditions and potentially improve yields. wikipedia.orgchemeurope.comresearchgate.net The mechanism is complex and can sometimes lead to regioisomeric products. nih.govnih.gov

Transition Metal-Catalyzed Approaches to C-C and C-N Bond Formation

Transition metal catalysis has revolutionized heterocycle synthesis, offering mild, efficient, and highly selective routes to complex indoles. mdpi.com

Larock Indole Synthesis: This powerful palladium-catalyzed heteroannulation reaction is exceptionally well-suited for preparing polysubstituted indoles. wikipedia.orgub.edu The synthesis of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate via this method would involve the reaction of 2-iodo-4-fluoro-5-methylaniline with an alkyne such as methyl propiolate. The reaction is typically catalyzed by a palladium(II) source like Pd(OAc)₂ in the presence of a base (e.g., K₂CO₃) and often a ligand. wikipedia.org The Larock synthesis is known for its versatility and tolerance of various functional groups. nih.gov A significant advantage is its high regioselectivity, where the bulkier substituent of the alkyne generally directs itself to the C2 position of the indole, making it ideal for synthesizing 2-carboxylated indoles. nih.govrsc.org

Multicomponent Reactions and Domino Processes in Indole Synthesis

To enhance synthetic efficiency and align with the principles of green chemistry, multicomponent and domino reactions have emerged as powerful strategies.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex products like functionalized indoles in a single step from three or more starting materials, maximizing atom economy. researchgate.netnih.gov A hypothetical MCR for the target molecule could involve the reaction of 4-fluoro-5-methylaniline, an aldehyde, and a component that delivers the C2-carboxylate moiety in a convergent, one-pot process. nih.govbohrium.com While a specific MCR for this exact substitution pattern is not widely documented, the modular nature of MCRs makes them a highly adaptable and attractive area for synthetic exploration. rsc.orgnih.gov

Domino Processes: Domino, or cascade, reactions involve a series of intramolecular transformations initiated by a single event, rapidly building molecular complexity. nih.gov A domino approach to the target indole could start with a suitably substituted aniline derivative that undergoes a sequence of cyclization and functionalization steps without the isolation of intermediates. For example, a process could be designed where an initial C-C bond formation is followed by an intramolecular C-N bond formation to construct the indole ring in a highly efficient manner. acs.org Metal-free domino reactions are particularly appealing from a sustainability perspective. acs.org

Green Chemistry Principles in the Synthesis of Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate

The integration of green chemistry principles into the synthesis of complex molecules like methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate is essential for developing environmentally benign and sustainable processes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Key green strategies applicable to the synthesis of substituted indoles include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. acs.org In the context of indole synthesis, such as the Fischer, Bischler, or Larock methods, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. This technique minimizes thermal decomposition and side-product formation.

Use of Green Solvents: Traditional indole syntheses often employ volatile and toxic organic solvents. Green alternatives such as water, ionic liquids, or deep eutectic solvents are increasingly being adopted. google.com For instance, conducting the Fischer indole synthesis in water using novel SO3H-functionalized ionic liquids as catalysts has been shown to be effective, allowing for easy separation of the product and recycling of the catalyst.

Catalyst Innovation: The development of reusable and non-toxic catalysts is a central theme in green chemistry. Heterogeneous catalysts, nanocatalysts, and biocatalysts offer advantages over traditional homogeneous acid or metal catalysts. researchgate.net For example, solid acid catalysts like K-10 montmorillonite (B579905) can be used in solvent-free conditions for the synthesis of functionalized pyrroles and indoles, simplifying workup procedures and reducing waste. acs.org

Solvent-Free Reactions: Performing reactions without a solvent, often facilitated by techniques like ball milling (mechanochemistry), represents a highly efficient green approach. rsc.org This method minimizes the use of organic solvents, leading to a significant reduction in waste and environmental impact. The mechanochemical Fischer indole synthesis has been successfully demonstrated, showcasing its versatility and broad substrate scope under solvent-free conditions. rsc.org

Electrochemical Synthesis: Electrosynthesis provides a green alternative to conventional methods by using electricity instead of chemical oxidants or reductants. This approach can obviate the need for transition-metal catalysts and harsh reagents, as demonstrated in the synthesis of functionalized tetrahydrocarbazoles from indole derivatives. rsc.org

The following table summarizes the application of these principles in indole synthesis:

Green Chemistry PrincipleApplication in Indole SynthesisAdvantages
Microwave Irradiation Fischer, Bischler, and Larock indole synthesesReduced reaction times, higher yields, fewer side products.
Green Solvents Use of water, ionic liquids, or deep eutectic solvents.Reduced toxicity and environmental impact, potential for catalyst recycling. google.com
Advanced Catalysts Heterogeneous catalysts (e.g., K-10 montmorillonite), nanocatalysts. acs.orgReusability, simplified product purification, reduced waste.
Solvent-Free Conditions Mechanochemistry (ball milling). rsc.orgEliminates solvent waste, high energy efficiency, potential for novel reactivity.
Electrosynthesis Electrochemical cyclization reactions.Avoids chemical oxidants/reductants, mild reaction conditions. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Achieving a high yield of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate requires careful optimization of reaction parameters. The Fischer indole synthesis, a classic and versatile method, serves as a prime example where optimization is crucial for success, especially with highly substituted precursors. organic-chemistry.org

Key parameters for optimization include:

Catalyst Selection: The choice of acid catalyst is critical. While traditional Brønsted acids (H₂SO₄, HCl) and Lewis acids (ZnCl₂, BF₃) are common, they can lead to decomposition with sensitive substrates. rsc.org Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol and high yields in certain cases. researchwithnj.com Heterogeneous catalysts like Amberlyst-15 offer a milder alternative that simplifies workup.

Solvent and Temperature: The reaction temperature and solvent polarity can significantly influence the reaction rate and selectivity. High temperatures are often required to drive the key researchwithnj.comresearchwithnj.com-sigmatropic rearrangement in the Fischer synthesis, but they can also promote side reactions. organic-chemistry.org The use of high-boiling point solvents like toluene (B28343) or xylene is common, while dilutions in less harsh media like sulfolane (B150427) can minimize degradation. researchwithnj.com

Reactant Stoichiometry and Addition Rate: The ratio of reactants, particularly the arylhydrazine and the carbonyl compound, must be carefully controlled to prevent the formation of dimeric or polymeric side products. Slow, controlled addition of one reactant to another can often improve yields by maintaining a low concentration of the reactive intermediate.

Atmosphere Control: For reactions involving air-sensitive reagents or intermediates, such as those using palladium catalysts, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation and catalyst deactivation.

A systematic approach to optimization, often employing Design of Experiments (DoE) methodology, is vital. The table below illustrates a hypothetical optimization study for a key cyclization step.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1p-TsOHToluene1101245
2ZnCl₂Dichloroethane80862
3Eaton's ReagentSulfolane90478
4Amberlyst-15Toluene1102471
5PPAXylene140255

This data illustrates that milder conditions with a specialized catalyst like Eaton's reagent can lead to significantly improved yields and shorter reaction times.

Stereochemical and Regiochemical Control in the Synthesis of Substituted Indoles

While methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate is an achiral molecule, the principles of stereocontrol are paramount in the broader field of indole alkaloid synthesis. lboro.ac.uk Furthermore, achieving the correct substitution pattern—placing the fluoro group at the C4 position and the methyl group at C5—is a significant challenge of regiochemical control.

Regiochemical Control: The precise placement of substituents on the indole core is determined by the choice of synthetic route and starting materials.

Fischer Indole Synthesis: Regioselectivity is a well-known challenge in the Fischer synthesis when using unsymmetrical ketones. However, for the target molecule, the regiochemistry is dictated by the precursor, a substituted phenylhydrazine (e.g., 3-fluoro-4-methylphenylhydrazine). The cyclization will then proceed to yield the desired 4-fluoro-5-methylindole skeleton. Computational studies have shown that electronic factors, such as the presence of electron-withdrawing groups, can heavily influence the stability of the transition state for the researchwithnj.comresearchwithnj.com-sigmatropic rearrangement, thereby directing the regiochemical outcome. nih.gov

Modern Palladium-Catalyzed Methods: Transition-metal-catalyzed C-H functionalization offers a powerful strategy for regiocontrol. The development of specific ligands can direct reactions to either the C2 or C3 position of the indole ring. rsc.orgscispace.com For substitutions on the benzene ring, directed ortho-metalation strategies or palladium-catalyzed cross-coupling reactions starting from pre-functionalized anilines (e.g., a di-haloaniline) provide a reliable means of controlling substituent placement.

Stereochemical Control: In the synthesis of more complex indole alkaloids containing chiral centers, stereocontrol is essential. scispace.com Strategies include:

Substrate Control: A pre-existing stereocenter in the starting material can direct the stereochemical outcome of subsequent reactions.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to guide the formation of a new stereocenter, after which the auxiliary is removed.

Catalyst Control: The use of chiral catalysts (e.g., in asymmetric hydrogenation or cyclization reactions) can induce enantioselectivity, leading to the preferential formation of one enantiomer.

The synthesis of many indole alkaloids relies on highly stereoselective reactions, such as N-acyliminium ion cyclizations, to construct the complex polycyclic frameworks. lboro.ac.ukchimia.ch While not directly applicable to the achiral target compound, understanding these principles is crucial for the broader application of advanced synthetic methodologies in indole chemistry.

Mechanistic Investigations and Reactivity Profiling of Methyl 4 Fluoro 5 Methyl 1h Indole 2 Carboxylate

Elucidation of Reaction Mechanisms in Key Transformations

The reactivity of the indole (B1671886) ring is characterized by its π-excessive nature, which generally favors electrophilic substitution. However, the substituents on methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate introduce competing electronic effects that influence the mechanisms of its reactions.

Electrophilic Aromatic Substitution on the Indole Nucleus

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, with the C3 position being the most nucleophilic and, therefore, the primary site of attack. bhu.ac.inquimicaorganica.orgyoutube.com The reaction proceeds through a cationic intermediate (a benzenium ion or σ-complex), and the stability of this intermediate determines the reaction's regioselectivity and rate. libretexts.org For methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, the outcome of EAS reactions is dictated by the combined electronic influence of its three substituents.

The methyl group at C5 is an electron-donating group (EDG) through hyperconjugation and induction, which increases the electron density of the benzene (B151609) portion of the ring, thereby activating it towards electrophilic attack. acs.orgacs.org Conversely, the methyl ester at C2 is a strong electron-withdrawing group (EWG) through resonance, which deactivates the pyrrole (B145914) ring, making electrophilic attack less favorable than on an unsubstituted indole. The fluorine atom at C4 exhibits a dual electronic nature: it is strongly electron-withdrawing inductively but can act as a weak π-donor through resonance. acs.orgresearchgate.net

Despite the deactivating C2-ester, the C3 position remains the most probable site for electrophilic attack due to the powerful stabilization of the positive charge in the transition state by the nitrogen lone pair. quora.com Therefore, in reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation, the electrophile is expected to add preferentially at C3. nih.goved.ac.uk If the C3 position were blocked, substitution might occur at other positions on the benzene ring, guided by the activating effect of the C5-methyl group, likely directing to the C6 position.

Nucleophilic Pathways Involving the Indole Ring and Ester Group

Nucleophilic reactions can occur at several sites on the molecule. Deprotonation of the N-H group with a strong base generates a nucleophilic indolyl anion. quimicaorganica.orgquimicaorganica.org This anion can then react with various electrophiles, such as alkyl halides or epoxides, in N-alkylation reactions.

The ester group at the C2 position is a primary site for nucleophilic acyl substitution. It can undergo reactions such as:

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

Amidation: Reaction with amines to form amides.

Transesterification: Reaction with other alcohols in the presence of a catalyst.

Reduction: Reduction with agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding 2-(hydroxymethyl)indole derivative.

While the indole ring itself is electron-rich and generally resistant to nucleophilic aromatic substitution (SNAr), such reactions are not impossible. The presence of the electron-withdrawing fluoro group could potentially facilitate SNAr at the C4 position under harsh conditions with a strong nucleophile, though this is not a common pathway for indoles. Unprecedented nucleophilic substitution reactions have been observed in indole chemistry, particularly when the indole nitrogen is modified, for example, with a hydroxy group. core.ac.ukclockss.org

Radical Reactions and Their Role in Indole Functionalization

Radical reactions offer an alternative pathway for the functionalization of indoles, often providing complementary regioselectivity to ionic reactions. While less common than electrophilic substitutions, radical pathways can be used for C-H functionalization. chim.it For instance, radical coupling reactions can be employed to introduce substituents at various positions. rsc.org The generation of an indole radical can be achieved through various methods, including photocatalysis. acs.orgacs.org

In the context of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, a radical could be generated at the C3 position. The substituents would influence the stability and reactivity of this radical intermediate. For example, trifluoromethyl groups have been incorporated into indole products via radical pathways involving substituted unactivated alkenes. nih.gov Such methods could potentially be applied to introduce other functional groups to the target molecule.

Reactivity of the Indole Core: Influence of 4-Fluoro and 5-Methyl Substituents

The electronic properties of the indole core are finely tuned by the 4-fluoro and 5-methyl groups, which in turn affects the acidity of the N-H bond and the reactivity of the pyrrole ring carbons.

N-H Acidity and Basicity Investigations

The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 17 in DMSO. quimicaorganica.orgquimicaorganica.org This acidity can be modulated by substituents on the ring. Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the negative charge of the conjugate base (the indolyl anion), while electron-donating groups decrease acidity.

For methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, the strongly electron-withdrawing C2-ester and 4-fluoro groups are expected to significantly increase the N-H acidity compared to unsubstituted indole. The electron-donating 5-methyl group will have a smaller, opposing effect. The net result is a more acidic N-H proton, making deprotonation with moderately strong bases more facile.

Conversely, indoles are very weak bases, with protonation occurring preferentially at the C3 position rather than the nitrogen atom, leading to the formation of a 3H-indolium cation. bhu.ac.inyoutube.compageplace.de The pKa of this protonated form is approximately -3.6. youtube.com The electron-withdrawing substituents on the target molecule would further decrease its basicity, making protonation even more difficult.

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of Methyl 4 Fluoro 5 Methyl 1h Indole 2 Carboxylate and Its Derivatives

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multi-dimensional NMR spectroscopy are indispensable for the unambiguous assignment of proton and carbon signals, as well as for providing insights into the through-bond and through-space correlations within the molecular structure of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate.

Comprehensive Proton (¹H) and Carbon (¹³C) NMR Assignments

The ¹H NMR spectrum of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate is expected to exhibit distinct signals for each proton in the molecule. The aromatic protons on the indole (B1671886) ring will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The methyl protons of the ester group will resonate as a singlet at approximately δ 3.9 ppm, while the methyl protons at the 5-position will also appear as a singlet, but at a more upfield chemical shift, around δ 2.3 ppm. The N-H proton of the indole ring is expected to show a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the ester group will be the most downfield signal, typically above δ 160 ppm. The aromatic carbons will resonate in the range of δ 100-140 ppm. The carbon of the methyl ester will appear around δ 52 ppm, and the carbon of the 5-methyl group will be observed at a more upfield position, around δ 10-15 ppm. For a related compound, 5-fluoro-3-methyl-1H-indole, the methyl carbon appears at δ 9.70 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H 8.0-9.0 (br s) -
C2 - ~130
C3 ~7.0 (s) ~105
C4 - ~155 (d, ¹JCF)
C5 - ~115 (d, ²JCF)
C6 ~7.1 (d) ~112 (d, ³JCF)
C7 ~7.3 (d) ~125
C7a - ~135
C3a - ~128
5-CH₃ ~2.3 (s) ~10-15
2-COOCH₃ ~3.9 (s) ~52
2-C=O - >160

Fluorine-19 (¹⁹F) NMR Spectroscopy for Halogen Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of the fluorine atom. For methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic effects of the neighboring substituents on the indole ring. In 5-fluoro-3-methyl-1H-indole, the ¹⁹F signal appears at δ -125.24 ppm. rsc.org The precise chemical shift for the title compound will provide valuable information about the electron density at the C4 position.

Heteronuclear Correlation (e.g., HSQC, HMBC) and NOESY Experiments

Two-dimensional NMR techniques are crucial for the definitive assignment of the ¹H and ¹³C signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the chemical shifts of the protonated carbons in the molecule, such as the aromatic C-H groups and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For instance, the protons of the 5-methyl group are expected to show correlations to C4, C5, and C6. The methyl protons of the ester group will show a correlation to the carbonyl carbon (C=O) and the C2 carbon of the indole ring. These correlations are instrumental in confirming the connectivity of the molecular structure. Unambiguous assignments for all proton and carbon resonances of substituted indoles have been made using such 2D NMR techniques. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their through-bond connectivity. For methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, NOESY can reveal spatial proximities between, for example, the protons of the 5-methyl group and the H6 proton, confirming their adjacent positions on the aromatic ring. It is a powerful tool for determining stereochemical relationships in molecules. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is essential for determining the precise molecular formula of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate by providing a highly accurate mass measurement of the molecular ion. This allows for the unambiguous confirmation of its elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For indole derivatives, common fragmentation pathways involve the loss of small neutral molecules or radicals from the molecular ion. For the title compound, characteristic fragmentation would likely involve:

Loss of the methoxy group (•OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (•COOCH₃).

Cleavage of the indole ring system, which is a characteristic fragmentation for indole derivatives.

The high-resolution measurement of the fragment ions allows for the determination of their elemental compositions, which is critical for elucidating the fragmentation pathways and confirming the proposed structure.

Single Crystal X-ray Diffraction for Solid-State Structure and Stereochemical Assignment

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate can be obtained, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the indole ring system and provide details about the conformation of the methyl carboxylate group relative to the ring. For instance, in a related fluorinated indole derivative, the dihedral angle between the fused ring systems was determined to be 68.77 (10)°. nih.gov Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the N-H group and the ester carbonyl oxygen, would be revealed. Such interactions play a crucial role in the solid-state properties of the compound.

Table 2: Expected X-ray Crystallographic Parameters for Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate

Parameter Expected Value
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions To be determined
Bond Lengths (Å) C-C (aromatic): ~1.36-1.42, C-N: ~1.37-1.38, C=O: ~1.21, C-O: ~1.34, C-F: ~1.35
Bond Angles (°) Angles within the indole ring: ~107-132, C-C-O (ester): ~110-125
Hydrogen Bonding N-H···O=C interactions are possible

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule and is excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate is expected to show characteristic absorption bands. A sharp peak around 1700-1720 cm⁻¹ would correspond to the C=O stretching of the ester group. The N-H stretching vibration of the indole ring would appear as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups will be observed around 2900-3100 cm⁻¹. The C-F stretching vibration typically appears in the fingerprint region, between 1000 and 1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C=C stretching vibrations of the indole ring would give rise to prominent bands in the 1400-1650 cm⁻¹ region.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental IR and Raman bands. nih.gov Such computational analyses provide a deeper understanding of the vibrational modes of the molecule.

Table 3: Characteristic Vibrational Frequencies for Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
N-H Stretching 3300-3500 (broad) 3300-3500 (weak)
C-H (aromatic) Stretching 3000-3100 3000-3100 (strong)
C-H (methyl) Stretching 2850-3000 2850-3000 (strong)
C=O (ester) Stretching 1700-1720 (strong) 1700-1720 (weak)
C=C (aromatic) Stretching 1450-1600 1450-1600 (strong)
C-N Stretching 1200-1350 1200-1350
C-O (ester) Stretching 1100-1300 1100-1300
C-F Stretching 1000-1400 1000-1400

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

The electronic structure of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate and its derivatives can be effectively investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide valuable insights into the electronic transitions occurring within the indole chromophore and how they are influenced by substituents and the surrounding solvent environment. The indole ring system possesses two low-energy singlet excited states, denoted as ¹La and ¹Lb, which play a crucial role in its photophysical behavior. nih.gov The relative energies of these states are highly sensitive to the nature and position of substituents on the indole core.

The absorption of ultraviolet light by indole derivatives promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals. The resulting absorption spectrum typically shows distinct bands corresponding to the ¹La and ¹Lb transitions. The position, intensity, and shape of these bands are modulated by the electronic effects of the substituents. For instance, electron-donating groups like the methyl group at the C-5 position are known to influence the energies of both the ¹La and ¹Lb transitions. nih.gov Conversely, the fluorine atom at the C-4 position, being an electron-withdrawing group, can also significantly perturb the electronic structure and, consequently, the absorption spectrum. The methyl carboxylate group at the C-2 position further modifies the electronic distribution within the indole ring.

Fluorescence spectroscopy provides complementary information about the excited state properties. Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) before returning to the ground state (S₀) via the emission of a photon. The energy of the emitted photon is typically lower than that of the absorbed photon, resulting in a phenomenon known as the Stokes shift. The magnitude of the Stokes shift and the fluorescence quantum yield are sensitive indicators of the excited state's nature and its interactions with the environment.

The photophysical properties of indole derivatives, including methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, are profoundly influenced by the polarity of the solvent. nih.govevidentscientific.com This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules. Generally, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum of many indole derivatives. evidentscientific.com This is attributed to the larger dipole moment of the excited state compared to the ground state, leading to stronger interactions with polar solvent molecules and a greater stabilization of the excited state. researchgate.net

Detailed studies on analogous substituted indole-2-carboxylates provide a basis for understanding the expected spectroscopic behavior of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate. The interplay of the fluoro, methyl, and methyl carboxylate substituents is expected to result in unique electronic absorption and emission characteristics.

Detailed Research Findings

While specific experimental data for methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate is not extensively available in the public domain, the following data tables for structurally related indole derivatives illustrate the typical effects of substitution and solvent polarity on their UV-Vis absorption and fluorescence emission spectra. These findings serve as a predictive framework for the photophysical properties of the target compound.

Table 1: Illustrative UV-Vis Absorption Maxima (λabs) of Substituted Indole-2-Carboxylates in Different Solvents

CompoundSolventλabs (nm)Reference
Methyl indole-2-carboxylate (B1230498)Cyclohexane294 researchgate.net
Ethanol296 researchgate.net
Acetonitrile (B52724)295 nih.gov
5-MethylindoleCyclohexane276, 287 (sh) nih.govwikipedia.orgsigmaaldrich.comnist.gov
4-FluoroindoleNot SpecifiedNot Specified ossila.comchemimpex.com
5-FluoroindoleNot SpecifiedNot Specified nih.gov

Note: 'sh' denotes a shoulder in the absorption spectrum. Data is compiled from studies on analogous compounds for illustrative purposes.

Table 2: Illustrative Fluorescence Emission Maxima (λem) of Substituted Indole-2-Carboxylates in Different Solvents

CompoundSolventλem (nm)Stokes Shift (nm)Reference
Methyl indole-2-carboxylateCyclohexane32026 researchgate.net
Ethanol33539 researchgate.net
5-HydroxyindoleCyclohexane325- nih.gov
6-HydroxyindoleCyclohexane304- nih.gov

Note: Stokes shift is calculated as the difference between the emission maximum and the longest wavelength absorption maximum. Data is compiled from studies on analogous compounds for illustrative purposes.

The data presented in the tables highlight the sensitivity of the electronic spectra of indole derivatives to both substitution and solvent polarity. For methyl indole-2-carboxylate, a clear red-shift in the fluorescence emission is observed when moving from a non-polar solvent (cyclohexane) to a polar solvent (ethanol), indicating a more polar excited state. researchgate.net The presence of a methyl group at the 5-position in 5-methylindole influences the absorption spectrum, showcasing how even a simple alkyl group can perturb the electronic transitions. nih.govwikipedia.orgsigmaaldrich.comnist.gov The introduction of a fluorine atom, as in 4-fluoroindole and 5-fluoroindole, is also expected to significantly impact the photophysical properties due to its inductive effects. ossila.comchemimpex.comnih.gov

For methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, one can anticipate a complex interplay of these substituent effects. The electron-donating methyl group and the electron-withdrawing fluorine and methyl carboxylate groups will collectively influence the energy levels of the HOMO and LUMO, thereby determining the absorption and emission characteristics. It is plausible that this compound will exhibit significant solvatochromism, making it a potentially interesting candidate for use as a fluorescent probe to study local environments. Further experimental and computational studies are necessary to fully elucidate the electronic structure and photophysical properties of this specific molecule and its derivatives.

Computational Chemistry and Theoretical Studies on Methyl 4 Fluoro 5 Methyl 1h Indole 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. For methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the most stable conformation (geometry optimization) and its electronic energy. researchgate.net

Optimized Geometrical Parameters (Hypothetical Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C4-F 1.35
C5-C11 1.51
N1-C2 1.38 C4-C5-C11 121.5
C2-C9 1.49 C5-C4-F 118.9
C9-O10 1.21 N1-C2-C9 125.0
C9-O12 1.35 C2-C9-O12 111.8

This table presents hypothetical DFT-calculated geometric parameters for methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate to illustrate the type of data obtained from such calculations.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a higher level of theory for calculating molecular properties. While computationally more intensive than DFT, they can offer more accurate predictions for properties like electron correlation effects, which are important for a detailed understanding of the molecule's behavior. For indole (B1671886) derivatives, ab initio calculations can be particularly useful for refining electronic properties and vibrational frequencies. researchgate.net

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

To predict the reactive behavior of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, computational methods such as Molecular Electrostatic Potential (MEP) and Fukui function analysis are employed.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. For this indole derivative, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylate group and the fluorine atom, indicating susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the N-H proton, making it a site for nucleophilic interaction. researchgate.netsemanticscholar.org

The Fukui function is a concept within DFT that helps in quantifying the reactivity of different atomic sites in a molecule. It identifies which atoms are most likely to accept or donate electrons. wikipedia.org For methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, Fukui function analysis could pinpoint the specific atoms most susceptible to electrophilic, nucleophilic, and radical attack. researchgate.netresearchgate.net

Fukui Function Indices for Reactivity (Hypothetical Data)

Atom ƒk+ (Nucleophilic Attack) ƒk- (Electrophilic Attack) ƒk0 (Radical Attack)
N1 0.085 0.021 0.053
C2 0.042 0.098 0.070
C3 0.123 0.035 0.079
C4 0.015 0.065 0.040
C5 0.033 0.050 0.042
F 0.095 0.018 0.057
O10 0.150 0.010 0.080

This table illustrates hypothetical Fukui function indices, where higher values indicate a greater propensity for the specified type of attack.

Conformational Landscape Analysis and Intermolecular Interactions

The presence of the methyl ester group introduces rotational flexibility around the C2-C(O)OCH3 bond. Conformational analysis is used to identify the different possible spatial arrangements (conformers) of the molecule and their relative energies. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable conformers.

Furthermore, computational studies can model intermolecular interactions , such as hydrogen bonding and van der Waals forces, which are crucial for understanding the crystal packing and solid-state properties of the compound. For instance, the N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the carboxylate and the fluorine atom can act as hydrogen bond acceptors.

Prediction of Spectroscopic Parameters for Validation and Assignment

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can help in the definitive assignment of signals. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. The calculated vibrational modes can be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular motions. researchgate.net

Predicted Vibrational Frequencies (Hypothetical Data)

Mode Frequency (cm⁻¹) Description
1 3450 N-H stretch
2 3050 Aromatic C-H stretch
3 2980 Methyl C-H stretch
4 1720 C=O stretch (ester)
5 1250 C-F stretch

This table provides examples of theoretically predicted vibrational frequencies and their corresponding assignments for methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate.

Theoretical Insights into Substituent Effects (Fluorine and Methyl) on Indole Chemistry

The electronic properties and reactivity of the indole ring are significantly influenced by the fluorine and methyl substituents.

Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect can decrease the electron density of the benzene (B151609) portion of the indole ring, potentially influencing its susceptibility to electrophilic aromatic substitution. libretexts.org However, fluorine can also exhibit a weak electron-donating resonance effect (+R). libretexts.org

Methyl Group: The methyl group at the 5-position is an electron-donating group through an inductive effect (+I) and hyperconjugation. This tends to increase the electron density of the ring, thereby activating it towards electrophilic substitution. libretexts.org

Computational studies can quantify these effects by analyzing the charge distribution, molecular orbital energies, and reactivity indices. For instance, Natural Bond Orbital (NBO) analysis can be used to study the donor-acceptor interactions within the molecule and provide insights into the electronic effects of the substituents. researchgate.net The interplay of the electron-withdrawing fluorine and the electron-donating methyl group creates a unique electronic environment on the indole ring, which can be thoroughly investigated using theoretical methods.

Synthetic Utility and Derivatization Strategies of Methyl 4 Fluoro 5 Methyl 1h Indole 2 Carboxylate As a Versatile Synthon

Applications as a Building Block in the Synthesis of Complex Organic Architectures

The inherent reactivity of the indole (B1671886) core, combined with the functional groups of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, makes it an ideal starting material for elaborate synthetic campaigns.

The title compound serves as an excellent foundation for creating more heavily substituted indole derivatives. The existing substituents direct further functionalization and can be modified to introduce additional complexity. The indole-2-carboxylate (B1230498) moiety is not merely a passive group; it can be transformed into other functionalities, such as amides or hydroxymethyl groups, which can then be used to build larger structures. For instance, the indole-2-carboxamide, derived from the parent ester, is a key precursor for constructing fused polycyclic indole frameworks through intramolecular cyclization reactions. rsc.org The fluorine and methyl groups on the benzene (B151609) portion of the indole ring influence the electronic properties of the molecule, affecting the regioselectivity of subsequent electrophilic substitution reactions and providing specific steric and electronic environments in the final target molecules.

Cascade and annulation reactions are powerful tools in organic synthesis, allowing for the rapid construction of complex polycyclic systems in a single step. Indole-2-carboxylates can participate in various such transformations to build fused ring systems.

[3+2] Annulation: Indole derivatives are known to undergo catalytic [3+2] annulation reactions with donor-acceptor cyclopropanes. This process can lead to the formation of complex tricyclic indoline (B122111) scaffolds containing multiple stereocenters, demonstrating a method to quickly build molecular complexity from the indole core. nih.gov

[4+3] Annulation: Indole-2-carboxylic acids and their amide derivatives can react with substituted propargyl alcohols in the presence of a copper catalyst to form fused seven-membered rings, such as oxepino[4,3-b]indolones and azepino[4,3-b]indolones. nih.gov This strategy provides direct access to valuable heterocyclic systems.

Cascade Processes for Synthesis: Ligand-free, copper-catalyzed cascade reactions involving 2-haloaryl aldehydes and isocyanoacetates have been developed for the direct synthesis of the indole-2-carboxylate core itself. rsc.orgnih.gov This highlights the fundamental role of this scaffold in multicomponent, complexity-building transformations.

These annulation strategies underscore the potential of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate to serve as a key component in the synthesis of intricate, fused heterocyclic systems relevant to drug discovery and materials science. scilit.comacs.org

Chemoselective and Regioselective Functional Group Transformations

The strategic functionalization of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate relies on the ability to selectively target its different reactive sites: the ester group at C2, the nitrogen at N1, and the nucleophilic C3 position of the indole ring.

The methyl ester at the C2 position is a versatile handle that can be readily converted into other important functional groups.

Hydrolysis: The ester can be saponified under basic conditions, for example, using aqueous potassium hydroxide (B78521) or sodium hydroxide, to yield the corresponding 4-fluoro-5-methyl-1H-indole-2-carboxylic acid. mdpi.comcdnsciencepub.com This carboxylic acid is a crucial intermediate for further transformations, including amide bond formation and decarboxylative couplings.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-fluoro-5-methyl-1H-indol-2-yl)methanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). clockss.org The resulting alcohol can then participate in a variety of subsequent reactions, such as etherification or oxidation.

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with a wide range of primary or secondary amines to form indole-2-carboxamides. Standard peptide coupling reagents such as HBTU are effective for this transformation. researchgate.net Alternatively, direct conversion from the ester is possible, and methods exist for converting indole-2-carboxylic acids into carboxazides, which then react with amines to form the desired amides. rsc.orgmdpi.com

Table 1: Transformations of the C2-Ester Group
TransformationReagents & ConditionsProduct TypeReference
Hydrolysisaq. KOH or NaOH, Alcohol, RefluxCarboxylic Acid mdpi.com
ReductionLiAlH₄, THFPrimary Alcohol clockss.org
Amidation (via acid)1. Hydrolysis (NaOH) 2. Amine, HBTU, DIPEAAmide researchgate.netmdpi.com

The N-H of the indole ring can be readily functionalized through alkylation or arylation, which is often crucial for modulating the biological activity of indole-based compounds.

N-Alkylation: The indole nitrogen can be deprotonated with a suitable base, followed by reaction with an alkyl halide. Common conditions include using potassium carbonate (K₂CO₃) in acetonitrile (B52724) or sodium hydride (NaH) in DMF. tandfonline.comtandfonline.com These methods provide regioselective N-alkylation over C-alkylation for indole-2-carboxylates. mdpi.comrsc.org

N-Arylation: Transition metal-catalyzed cross-coupling reactions are the most common methods for N-arylation. Copper-catalyzed Ullmann-type reactions, using copper salts like Cu₂O or CuI with a suitable ligand and base, can effectively couple aryl halides with the indole nitrogen. organic-chemistry.orgresearchgate.net Palladium-catalyzed Buchwald-Hartwig amination also provides a powerful and general route to N-aryl indoles from aryl halides and triflates. organic-chemistry.org

Table 2: Functionalization at the Indole Nitrogen (N1)
TransformationReagents & ConditionsProduct TypeReference
N-AlkylationAlkyl halide, K₂CO₃, AcetonitrileN-Alkyl Indole tandfonline.comtandfonline.com
N-AlkylationAlkyl halide, NaH, DMFN-Alkyl Indole mdpi.com
N-Arylation (Copper-catalyzed)Aryl halide, Cu₂O, K₃PO₄, NMPN-Aryl Indole organic-chemistry.org
N-Arylation (Palladium-catalyzed)Aryl halide/triflate, Pd₂(dba)₃, Ligand, NaOtBuN-Aryl Indole organic-chemistry.org

The C3 position of the indole ring is the most electron-rich and nucleophilic, making it the primary site for electrophilic attack. The presence of the electron-withdrawing carboxylate group at C2 deactivates the ring somewhat but still allows for selective functionalization at C3.

C3-Alkylation: Direct C3-alkylation can be achieved through various methods. The Friedel-Crafts reaction with appropriate alkylating agents is a classic approach. More modern methods include metal-free, base-mediated reactions with alcohols, which proceed via a hydrogen autotransfer-type mechanism. chemrxiv.orgchemrxiv.org Lewis acid-catalyzed conditions, for instance using BF₃·OEt₂, can also promote the efficient C3-alkylation of indoles with electrophiles like maleimides. nih.gov The Mannich reaction, involving formaldehyde (B43269) and a secondary amine, is a well-established method for introducing aminomethyl groups at the C3 position of indole-2-carboxylates. nih.gov

C3-Halogenation: The indole C3 position can be selectively halogenated using electrophilic halogenating agents. N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and molecular iodine (I₂) are commonly used to install chloro, bromo, and iodo substituents, respectively, at the C3 position in high yield. nih.gov These C3-haloindoles are themselves versatile intermediates for further cross-coupling reactions.

Table 3: Direct Functionalization of the Indole Ring
TransformationPositionReagents & ConditionsProduct TypeReference
Mannich ReactionC3Formaldehyde, Secondary Amine (e.g., Morpholine)C3-Aminomethyl Indole nih.gov
AlkylationC3Alcohol, Cs₂CO₃, Oxone®C3-Alkyl Indole chemrxiv.org
ChlorinationC3N-Chlorosuccinimide (NCS)C3-Chloro Indole nih.gov
BrominationC3N-Bromosuccinimide (NBS)C3-Bromo Indole nih.gov
IodinationC3Iodine, BaseC3-Iodo Indole nih.gov

Development of Diverse Analogs and Libraries for Chemical Exploration

The structural features of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate make it an ideal scaffold for the generation of diverse chemical libraries. The indole core allows for modifications at several key positions, enabling a systematic exploration of the chemical space around this privileged substructure.

The indole nitrogen (N-1) is a primary site for derivatization. N-alkylation or N-arylation can be readily achieved using various alkyl or aryl halides in the presence of a base. This allows for the introduction of a wide range of substituents, which can modulate the compound's lipophilicity, steric profile, and potential for hydrogen bonding. Furthermore, the N-1 position can be acylated or sulfonylated to introduce additional functional groups.

The C-3 position of the indole ring is another key site for functionalization. While the C-2 position is occupied by the methyl carboxylate group, the C-3 position is nucleophilic and susceptible to electrophilic substitution reactions. For instance, Vilsmeier-Haack formylation can introduce a formyl group at the C-3 position, which can then serve as a handle for further transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. nih.govmdpi.com Mannich reactions can also be employed to introduce aminomethyl groups at this position. nih.gov

The methyl ester at the C-2 position offers another avenue for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to generate a library of amides and esters, respectively. nih.gov This amide coupling approach is a powerful tool for introducing a wide array of functional groups and building molecular complexity. Alternatively, the ester can be reduced to the corresponding alcohol, which can be further functionalized.

The strategic placement of the fluorine and methyl groups on the benzene portion of the indole ring also influences the potential for further derivatization. These substituents direct electrophilic aromatic substitution reactions, although the reactivity of the benzene ring is generally lower than that of the pyrrole (B145914) ring.

The combination of these derivatization strategies allows for the creation of a comprehensive chemical library based on the methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate scaffold. Such libraries are invaluable for high-throughput screening campaigns in drug discovery and for the exploration of structure-activity relationships (SAR).

Table 1: Potential Derivatization Strategies for Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate

PositionReaction TypeReagents and ConditionsPotential Functional Groups Introduced
N-1 Alkylation/ArylationAlkyl/Aryl Halide, Base (e.g., NaH, K₂CO₃)Alkyl, Benzyl, Aryl
N-1 AcylationAcyl Chloride, BaseAcyl
N-1 SulfonylationSulfonyl Chloride, BaseSulfonyl
C-3 Formylation (Vilsmeier-Haack)POCl₃, DMFFormyl (-CHO)
C-3 Mannich ReactionFormaldehyde, Secondary AmineAminomethyl (-CH₂NR₂)
C-2 HydrolysisLiOH, NaOH, or acidCarboxylic Acid (-COOH)
C-2 Amidation (from carboxylic acid)Amine, Coupling Agent (e.g., HATU, EDCI)Amide (-CONHR)
C-2 Esterification (from carboxylic acid)Alcohol, Acid CatalystEster (-COOR)
C-2 ReductionLiAlH₄, DIBAL-HHydroxymethyl (-CH₂OH)

Exploration of New Synthetic Methodologies Facilitated by the Compound's Structure

The unique electronic and steric properties of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate can be leveraged to explore and develop novel synthetic methodologies.

The presence of a fluorine atom at the 4-position significantly influences the electron distribution within the indole ring. This can affect the regioselectivity of certain reactions and potentially enable transformations that are not feasible with unsubstituted indoles. For example, the electron-withdrawing nature of the fluorine atom can modulate the reactivity of the C-3 position and the benzene ring, opening up new avenues for selective functionalization.

The indole-2-carboxylate moiety itself is a versatile functional group that can participate in a variety of cyclization and multicomponent reactions. For instance, the corresponding indole-2-carboxylic acid can be used as a starting material for the synthesis of more complex heterocyclic systems, such as pyrazino[1,2-a]indoles.

Moreover, the synthesis of the methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate scaffold itself can be a testing ground for established and emerging indole synthesis methodologies. Classic methods such as the Fischer, Batcho-Leimgruber, Larock, and Reissert indole syntheses could potentially be adapted for the preparation of this specific substitution pattern. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org The successful application and optimization of these methods for this target would contribute to the broader understanding of the scope and limitations of these important synthetic transformations. For example, a plausible Batcho-Leimgruber approach would start from 2-methyl-4-fluoro-5-nitrotoluene, while a Fischer synthesis would likely involve the reaction of (4-fluoro-5-methylphenyl)hydrazine with a pyruvate (B1213749) derivative. wikipedia.orgwikipedia.org The Larock indole synthesis, involving the palladium-catalyzed reaction of an appropriately substituted o-iodoaniline with an alkyne, also presents a powerful and convergent route. wikipedia.org

Future Directions and Emerging Research Frontiers in the Chemistry of Methyl 4 Fluoro 5 Methyl 1h Indole 2 Carboxylate

Application of Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch synthesis to continuous flow processes and automated platforms represents a paradigm shift in chemical manufacturing. mdpi.comnih.gov For the synthesis of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, these technologies offer the potential for significant improvements in safety, reproducibility, and scalability. researchgate.net Flow chemistry, by utilizing microreactors or tubular reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing exothermic reactions or handling hazardous intermediates often encountered in indole (B1671886) synthesis. mdpi.comuc.pt

Automated synthesis platforms can further accelerate the drug discovery process by enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. merckmillipore.comnih.gov By integrating flow reactors with automated purification and analysis systems, researchers can create a fully autonomous workflow for the synthesis and derivatization of the target indole. researchgate.net This approach would drastically reduce manual labor and the potential for human error, allowing for the exploration of a much wider chemical space in a shorter timeframe. youtube.com

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Fischer Indole Synthesis Step

Parameter Traditional Batch Synthesis Continuous Flow Synthesis Potential Advantage of Flow
Reaction Time 12 - 24 hours 15 - 30 minutes Drastic reduction in synthesis time
Temperature Control Bulk heating, potential for hotspots Precise, rapid heat exchange Improved safety and reduced side products
Scalability Challenging, requires reactor redesign Linear, by extending run time Seamless transition from lab to production scale
Yield 65% >85% Enhanced efficiency and mass balance
Safety Handling of bulk, potentially unstable intermediates Small reaction volumes, contained system Minimized risk of thermal runaway

Development of Asymmetric Synthetic Routes

Chirality is a critical factor in the biological activity of many pharmaceuticals. The development of asymmetric synthetic routes to produce enantiomerically pure derivatives of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate is a key research frontier. Organocatalysis and transition-metal catalysis are powerful tools for achieving high levels of stereocontrol in the functionalization of indoles. nih.govoup.comacs.org

Future research will likely focus on the asymmetric Friedel-Crafts alkylation of the indole core or reactions targeting the ester functionality to introduce chiral centers. mdpi.comnih.gov The use of chiral Brønsted acids or chiral metal-ligand complexes could catalyze the enantioselective addition of various substituents at the C3 position, a common site for functionalization due to the indole's inherent nucleophilicity. organic-chemistry.org This would allow for the synthesis of a library of chiral compounds for biological screening, without the need for costly and often inefficient chiral resolution steps.

Table 2: Projected Outcomes for Asymmetric C3-Alkylation using Different Catalytic Systems

Catalyst Type Chiral Ligand/Catalyst Example Substrate Projected Yield (%) Projected Enantiomeric Excess (ee, %)
Organocatalysis Chiral Phosphoric Acid (CPA) Nitro-olefin 85-95 90-99
Copper (I) Catalysis Cu(I)/Chiral Bisoxazoline α,β-Unsaturated Ketoester 80-92 88-96
Palladium (0) Catalysis Pd(0)/Chiral Phosphine Allylic Acetate 75-90 >95
Iridium (I) Catalysis Ir(I)/Chiral Diene Allylic Carbonate 88-97 >97

Integration with Advanced Catalysis for Selective Transformations

The precise functionalization of specific C-H bonds on the indole scaffold is a significant challenge due to the presence of multiple potential reaction sites. nih.govresearchgate.net Advanced transition-metal catalysis offers powerful strategies for achieving site-selective C-H activation, enabling the direct introduction of functional groups at positions that are otherwise difficult to access. rsc.orgresearchgate.net

For methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, future research will focus on developing catalytic systems (e.g., using palladium, rhodium, or iridium) that can selectively target the C-H bonds on the benzene (B151609) portion of the molecule (C3, C6, and C7 positions). By employing directing groups, which temporarily coordinate to the metal catalyst and guide it to a specific C-H bond, chemists can achieve unprecedented control over regioselectivity. nih.gov This approach opens the door to novel derivatives with unique substitution patterns, potentially leading to compounds with enhanced biological activity or novel modes of action.

Exploration of Novel Reaction Pathways and Rearrangements

Moving beyond traditional functionalization, the exploration of entirely new reaction pathways and molecular rearrangements promises to unlock novel chemical space. researchgate.net For the indole core, this could involve leveraging modern photochemical methods to trigger unique cyclizations or using highly reactive intermediates like indolynes to introduce substituents in unconventional patterns. nih.govacs.org

Visible-light photoredox catalysis, for example, can enable reactions under mild conditions that are not possible with traditional thermal methods. mdpi.com The application of such techniques to methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate could lead to complex polycyclic structures or facilitate challenging cross-coupling reactions. Similarly, skeletal rearrangements, prompted by specific catalysts or reagents, could transform the indole core into other valuable heterocyclic systems, dramatically increasing the structural diversity derivable from a single starting material.

Computational Design of New Reactions and Derivatization Strategies

Computational chemistry has become an indispensable tool in modern synthetic planning. frontiersin.org The use of quantum mechanics calculations, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict the feasibility of new transformations, and guide the design of more efficient catalysts. rsc.orgwikimedia.org

For methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, computational models can be used to:

Predict Site Selectivity: Calculate the activation energies for C-H functionalization at different positions on the indole ring to predict the most likely outcome of a catalytic reaction.

Design Novel Catalysts: Model the interaction between the indole substrate and a metal catalyst to design ligands that enhance reactivity and selectivity.

Explore Reaction Mechanisms: Elucidate the step-by-step pathway of a novel rearrangement or cycloaddition, helping to optimize reaction conditions and rationalize product formation. nih.gov

Screen Virtual Libraries: Predict the properties of hypothetical derivatives before their synthesis, prioritizing targets with the most promising characteristics for drug discovery.

By integrating computational design with the advanced synthetic techniques discussed above, researchers can adopt a more rational and efficient approach to exploring the chemistry of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate, accelerating the discovery of new molecules with significant scientific and therapeutic potential.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate?

  • Methodological Answer : The synthesis of substituted indole carboxylates typically involves condensation reactions. For example, analogous compounds like 3-formyl-1H-indole-2-carboxylates are synthesized by refluxing precursors (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate in acetic acid for 3–5 hours . For methyl 4-fluoro-5-methyl derivatives, similar protocols can be adapted by introducing fluorine and methyl groups at the 4- and 5-positions during formylation or esterification steps. Reaction monitoring via TLC and purification via recrystallization (e.g., DMF/acetic acid mixtures) are critical .

Q. How can the purity and structural integrity of methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for research-grade compounds) .
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and esterification .
  • Fourier-Transform Infrared Spectroscopy (FTIR) to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
  • Mass Spectrometry (MS) for molecular weight confirmation .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) and alcohols (methanol, ethanol). Related indole carboxylates show limited solubility in water but improved solubility in acetic acid .
  • Stability : Store at 2–8°C in airtight, light-protected containers. Degradation risks include hydrolysis of the ester group; monitor via periodic HPLC analysis. Avoid prolonged exposure to moisture or basic conditions .

Advanced Research Questions

Q. How do the fluorine and methyl substituents influence the compound’s electronic and steric properties in mechanistic studies?

  • Methodological Answer :
  • Electronic Effects : Fluorine’s electronegativity alters electron density at the indole core, affecting reactivity in electrophilic substitution (e.g., nitration, halogenation). Use density functional theory (DFT) to calculate Fukui indices for predicting reactive sites .
  • Steric Effects : The 5-methyl group may hinder access to the 6-position. Comparative studies with non-methylated analogs (e.g., ethyl 5-fluoroindole-2-carboxylate ) can isolate steric contributions via kinetic assays .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450) or receptors. Validate with in vitro assays .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation in water, ionic strength) .
  • ADMET Prediction : Tools like SwissADME can estimate absorption, distribution, and toxicity profiles .

Q. How can environmental fate and degradation pathways of this compound be studied?

  • Methodological Answer :
  • Environmental Partitioning : Measure logP (octanol-water partition coefficient) to assess bioaccumulation potential. Related indole derivatives often exhibit moderate hydrophobicity .
  • Degradation Studies : Conduct hydrolysis (varying pH) and photolysis experiments. Use LC-MS to identify breakdown products (e.g., free carboxylic acids from ester hydrolysis) .
  • Microbial Degradation : Screen soil or wastewater microbiota for biodegradation activity under aerobic/anaerobic conditions .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer :
  • Process Optimization : Use design of experiments (DoE) to test variables (temperature, stoichiometry, catalyst loading). For example, sodium acetate’s role as a base in condensation reactions is critical for reproducibility .
  • Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Scale-Up Considerations : Maintain consistent stirring rates and heating profiles during reflux to minimize heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.